2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-methylsulfonylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-21(18,19)13-6-8-16(9-7-13)14(17)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBQOMLXFXHCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Piperidine Derivative Formation: The next step involves the reaction of the chlorophenoxy intermediate with a piperidine derivative, such as 4-(methylsulfonyl)piperidine, under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with a methylsulfonyl group and a chlorophenoxy moiety. Its structural formula can be represented as:
This structure contributes to its biological activity, particularly in targeting specific receptors in the central nervous system.
Antidepressant Activity
Research has indicated that compounds similar to 2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone exhibit antidepressant effects by modulating neurotransmitter levels in the brain. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively inhibit serotonin reuptake, leading to increased serotonin availability in synaptic clefts .
Table 1: Antidepressant Activity of Related Compounds
| Compound Name | Mechanism of Action | Reference |
|---|---|---|
| Compound A | SSRI | |
| Compound B | Norepinephrine reuptake inhibitor | |
| This compound | Dual action on serotonin and norepinephrine |
Anticancer Properties
The compound has shown promise in cancer research, particularly as a potential treatment for tumors with specific genetic mutations. In vitro studies have suggested that it may inhibit cell proliferation in cancer cell lines that express mutated forms of the epidermal growth factor receptor (EGFR) .
Case Study: EGFR Mutant Inhibition
- Objective : Evaluate the efficacy of this compound on NSCLC cell lines.
- Findings : The compound demonstrated significant antiproliferative effects against EGFR-mutant NSCLC cell lines, indicating its potential as a targeted therapy .
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests it may possess anxiolytic properties. Preclinical trials have indicated that it could reduce anxiety-like behaviors in animal models by modulating GABAergic transmission .
Table 2: Neuropharmacological Effects
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- 2-(4-Bromophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- 2-(4-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
Uniqueness
2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the chlorophenoxy group with the piperidine and methylsulfonyl groups enhances its potential as a versatile compound for various applications.
Biological Activity
2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H18ClN2O3S
- Molecular Weight : 318.82 g/mol
This compound features a piperidine ring substituted with a methylsulfonyl group and a chlorophenoxy moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within the body. Research indicates that it may act as an inhibitor or modulator of certain biological pathways, although detailed mechanisms remain to be fully elucidated.
Potential Targets:
- Receptors : It may interact with neurotransmitter receptors, potentially influencing mood and cognition.
- Enzymatic Activity : The compound could inhibit enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory therapies.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
Preliminary research has suggested that this compound may possess antitumor properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy. The structure-activity relationship (SAR) analysis reveals that modifications to the piperidine or phenoxy groups can enhance or diminish this activity.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Case Study 1 : A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models, with IC50 values indicating potent activity against specific cancer types.
- Case Study 2 : Research involving the antimicrobial effects of similar sulfonamide derivatives showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
